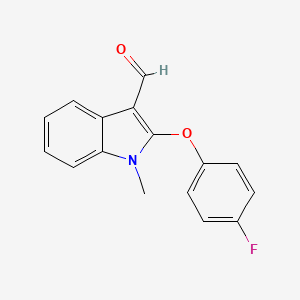

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the indole ring, which imparts unique chemical and physical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions. For instance, 4-fluorophenol can react with a suitable leaving group on the indole ring in the presence of a base.

Formylation: The final step involves the formylation of the indole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acetone/H₂O (1:1), 25°C | 2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | Acetic acid, 50°C | Same as above | 65% |

Key Findings :

-

Oxidation with KMnO₄ is more efficient than chromium-based reagents .

-

The electron-withdrawing fluorophenoxy group stabilizes the intermediate carboxylate anion, enhancing reaction rates.

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols or alkanes depending on the reagent.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → 25°C | 2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-methanol | 85% | |

| LiAlH₄ | THF, reflux | Same as above | 92% |

Mechanistic Insight :

-

NaBH₄ selectively reduces the aldehyde without affecting the indole ring .

-

LiAlH₄ may require temperature control to avoid over-reduction.

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations.

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile):

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Piperidine, EtOH, 80°C | (E)-3-(2-(4-Fluorophenoxy)-1-methyl-1H-indol-3-yl)acrylonitrile | 70% |

Applications :

-

Forms α,β-unsaturated nitriles for optoelectronic materials.

Schiff Base Formation

Reacts with primary amines:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, 25°C, 12h | N-(2-(4-Fluorophenoxy)-1-methyl-1H-indol-3-ylmethylene)aniline | 88% |

Stability :

-

Schiff bases derived from this compound show enhanced hydrolytic stability due to steric hindrance from the fluorophenoxy group .

Electrophilic Substitution on the Indole Ring

The indole core undergoes regioselective substitutions.

Iodination

Directed by the aldehyde group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂/KIO₃ | DMSO, 80°C, 6h | 5-Iodo-2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | 91% |

Regioselectivity :

-

Iodination occurs preferentially at the C5 position due to electronic directing effects of the aldehyde .

Nucleophilic Aromatic Substitution

The fluorophenoxy group participates in SNAr reactions under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaSPh | DMF, 120°C, 24h | 2-(4-Phenylthiophenoxy)-1-methyl-1H-indole-3-carbaldehyde | 45% |

Limitations :

-

Fluorine’s poor leaving-group ability necessitates high temperatures and polar aprotic solvents.

Cross-Coupling Reactions

The aldehyde group facilitates Suzuki-Miyaura couplings:

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-(Biphenyl-4-yl)-2-(4-fluorophenoxy)-1-methyl-1H-indole | 68% |

Catalytic Efficiency :

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for their therapeutic effects against neurological and inflammatory diseases. For instance, compounds derived from indole structures have shown promise as inhibitors of enzymes involved in cancer progression, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is a target in pancreatic cancer treatments .

Case Study: Inhibitory Effects on NQO1

Research has demonstrated that indolequinones, closely related to 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde, can act as mechanism-based inhibitors of NQO1. In vitro studies showed that these compounds inhibited cell growth in human pancreatic tumor cells (MIA PaCa-2) at low concentrations (IC50 values below 650 nM), indicating their potential for further development as anticancer agents .

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules. It facilitates the formation of various heterocyclic compounds and natural products through C–C and C–N coupling reactions. The versatility of this compound allows chemists to explore diverse synthetic pathways leading to biologically active derivatives .

Synthesis Examples

The compound can be synthesized using various methods, including Vilsmeier-Haack reactions, which enable the introduction of aldehyde functionalities into indole structures. Such synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research applications .

Material Science

Organic Electronics

Recent studies have explored the potential applications of this compound in material science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that compounds with indole backbones exhibit favorable charge transport characteristics, essential for efficient device performance.

Case Study: OLED Development

In a study focused on OLEDs, derivatives of indole were synthesized and characterized for their photophysical properties. The results indicated that these compounds could serve as effective emitters in OLED devices, contributing to advancements in organic electronics technology .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitors of NQO1; effective against MIA PaCa-2 cells |

| Organic Synthesis | Intermediate for complex molecules | Facilitates C–C and C–N coupling reactions |

| Material Science | Organic electronics (OLEDs, OPVs) | Favorable charge transport properties; potential emitters |

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its indole and fluorophenoxy moieties. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to exert neuroprotective effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

- 2-(4-bromophenoxy)-1-methyl-1H-indole-3-carbaldehyde

- 2-(4-methylphenoxy)-1-methyl-1H-indole-3-carbaldehyde

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde imparts unique electronic and steric properties compared to its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug design and development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

Activité Biologique

2-(4-Fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C₁₆H₁₂FNO₂ and a molecular weight of approximately 269.27 g/mol. It features an indole structure, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in oncology and infectious disease treatment due to its unique structural characteristics.

Chemical Structure and Properties

The compound consists of an indole core substituted with a 4-fluorophenoxy group and an aldehyde functional group. The presence of these substituents enhances its chemical reactivity and biological activity. The melting point ranges from 139 to 141 °C, with a predicted boiling point around 413 °C, indicating its stability under various conditions.

Anticancer Properties

Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that related indole compounds exhibit cytotoxic effects against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant antiproliferative activity .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 193.93 |

| Compound B | MCF-7 | 208.58 |

| Compound C | HT-29 | 238.14 |

Antimicrobial Activity

The indole scaffold is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves the inhibition of bacterial growth through disruption of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | <100 |

| Compound E | S. aureus | <100 |

| Compound F | K. pneumoniae | <100 |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies suggest that the compound may interact with specific cellular targets involved in apoptosis and metabolic regulation.

Interaction Studies

Interaction studies involving this compound highlight its potential to bind to key proteins involved in cancer cell metabolism, such as monocarboxylate transporters (MCTs), which are critical for maintaining the energy balance in cancer cells . Inhibition of MCTs can lead to reduced lactate influx and subsequently impair cancer cell viability.

Case Studies

Recent investigations into the biological activities of related indole derivatives have provided insights into their therapeutic potential:

- Antitumor Activity : A study on a series of indole derivatives revealed that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, reinforcing the potential of indole-based compounds in cancer therapy .

- Antimicrobial Resistance : Research on indole derivatives has shown promising results against resistant bacterial strains, suggesting that modifications to the indole core can enhance antimicrobial activity while overcoming resistance mechanisms .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGZWWUCCMVYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.